molecular formula C14H12BrN3O2 B8564306 1-(2-Bromobenzoyl)-4-phenylsemicarbazide

1-(2-Bromobenzoyl)-4-phenylsemicarbazide

Cat. No. B8564306
M. Wt: 334.17 g/mol
InChI Key: IPLWOASKJZEAQW-UHFFFAOYSA-N
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Patent
US08063034B2

Procedure details

To a solution of 2-bromobenzohydrazide (500 mg, 2.3 mmol) in methanol (5 mL) was added phenyl isocyanate (280 mg, 2.4 mmol) at room temperature, and then the mixture was refluxed for one hour. The reaction mixture was cooled to room temperature. The precipitated solid was filtered off and dried under a reduced pressure to give 370 mg (48%) of the titled compound as a colorless solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
280 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
48%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([NH:6][NH2:7])=[O:5].[C:12]1([N:18]=[C:19]=[O:20])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>CO>[Br:1][C:2]1[CH:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([NH:6][NH:7][C:19]([NH:18][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1)=[O:20])=[O:5]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=C(C(=O)NN)C=CC=C1
Name
Quantity
280 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for one hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The precipitated solid was filtered off
CUSTOM
Type
CUSTOM
Details
dried under a reduced pressure

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=O)NNC(=O)NC2=CC=CC=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 48.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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